molecular formula C14H12BrNO B13709011 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone

Cat. No.: B13709011
M. Wt: 290.15 g/mol
InChI Key: ZIJCFRCLDPCPGD-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is a chemical compound that belongs to the class of naphthyl derivatives It is characterized by the presence of a bromine atom at the 6th position of the naphthyl ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthyl derivatives .

Scientific Research Applications

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyl ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the pyrrolidinone group, which confer distinct chemical and biological properties.

Biological Activity

1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is a chemical compound belonging to the class of naphthyl derivatives, characterized by a bromine atom at the 6th position of the naphthyl ring and a pyrrolidinone moiety. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current research findings on the biological activity of this compound, including mechanisms of action, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C13H10BrN
  • Molecular Weight : 256.13 g/mol
  • Structure : Contains a naphthalene ring substituted with a bromine atom and a pyrrolidinone group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, potentially disrupting metabolic pathways essential for cell survival.
  • Antimicrobial Activity : Its structure suggests that it may interfere with bacterial cell wall synthesis, similar to other naphthyl derivatives that have shown antibacterial properties against resistant strains like MRSA .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with promising results:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, related compounds have shown MIC values ranging from 30 to 64 μg/mL against MRSA and E. coli .
CompoundBacterial StrainMIC (μg/mL)
This compoundMRSATBD
Related Pyrrole DerivativeE. coli32

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells via:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, inhibiting cell proliferation.
  • Apoptotic Pathways Activation : Evidence suggests activation of caspases leading to programmed cell death in various cancer cell lines .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antibacterial Activity :
    • A study demonstrated that the compound effectively inhibited biofilm formation in MRSA, contributing to its potential use in treating resistant bacterial infections .
  • Cancer Cell Line Studies :
    • In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
6-Bromo-2-naphtholLacks pyrrolidinone groupModerate antibacterial
2-NaphthylamineAmino group instead of bromineAnticancer properties
2-NaphtholParent compound without bromineLimited antibacterial

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

1-(6-bromonaphthalen-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C14H12BrNO/c15-12-5-3-11-9-13(6-4-10(11)8-12)16-7-1-2-14(16)17/h3-6,8-9H,1-2,7H2

InChI Key

ZIJCFRCLDPCPGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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